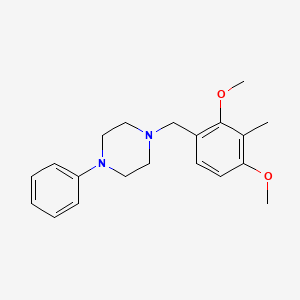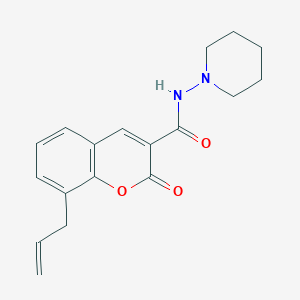
1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has been used as a recreational drug due to its hallucinogenic effects. However, in recent years, research has been conducted to explore its potential in scientific applications.
作用机制
1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine acts as a partial agonist of the serotonin receptor, which means that it binds to the receptor and activates it to a lesser extent than the natural ligand. This results in an increase in serotonin levels in the brain, which can lead to altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous.
实验室实验的优点和局限性
The use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine in lab experiments has several advantages, such as its ability to selectively activate the serotonin receptor and its potency in producing hallucinogenic effects. However, its potential for producing adverse physiological effects and the lack of standardized dosing protocols are significant limitations.
未来方向
There are several potential future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine. One area of interest is the development of more selective agonists of the serotonin receptor, which could be used to study its specific functions in the brain. Another direction is the investigation of the potential therapeutic uses of this compound, such as in the treatment of psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, this compound is a psychoactive drug that has potential for use in scientific research. Its ability to selectively activate the serotonin receptor makes it a useful tool for studying the role of serotonin in the brain. However, its potential for producing adverse physiological effects and lack of standardized dosing protocols are significant limitations. Further research is needed to explore its potential therapeutic uses and long-term effects.
合成方法
The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
科学研究应用
1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the serotonin receptor, which is involved in the regulation of mood, behavior, and cognition. This makes it a useful tool for studying the role of serotonin in the brain.
属性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-19(23-2)10-9-17(20(16)24-3)15-21-11-13-22(14-12-21)18-7-5-4-6-8-18/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUNALWSSCKECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
![1-{3-[1-(cyclohexylmethyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6075602.png)
![{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B6075607.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)
![2-methyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6075627.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6075640.png)
![ethyl 3-(2-methylbenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6075647.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
methanone](/img/structure/B6075658.png)
